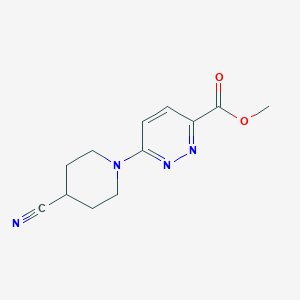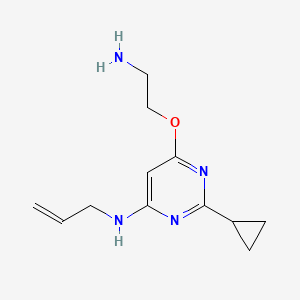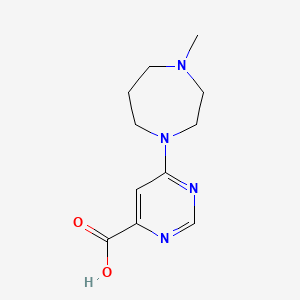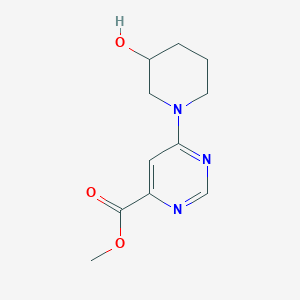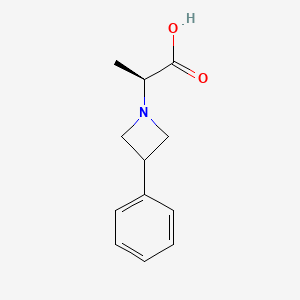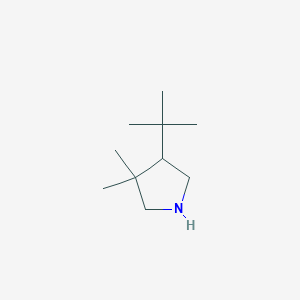
4-Tert-butyl-3,3-dimethylpyrrolidine
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-Tert-butyl-3,3-dimethylpyrrolidine” can be represented by the InChI code:1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3/t8-/m0/s1 . Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 214.31 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
4-Tert-butyl-3,3-dimethylpyrrolidine has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various drugs and other compounds, and it has also been used as a reagent in the synthesis of polymers. It has been used in the synthesis of heterocyclic compounds, and it has been used in the synthesis of peptides and peptidomimetics. In addition, this compound has been used in the synthesis of organic dyes and pigments, as well as in the synthesis of organic acids and esters.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3,3-dimethylpyrrolidine is not fully understood. It is believed to act as a Lewis acid, which means that it can form a covalent bond with a proton and act as a catalyst in a reaction. It is also believed to form stable carbocations, which can then be used as intermediates in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is believed to be non-toxic and non-irritant, and it has been shown to be non-mutagenic in some studies. However, it has not been extensively studied and more research is needed to determine its potential effects.
Advantages and Limitations for Lab Experiments
4-Tert-butyl-3,3-dimethylpyrrolidine has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and handle. It has a low toxicity and is non-irritant, making it safe to use in the lab. Additionally, it is a good catalyst for organic synthesis and can be used in a variety of reactions. However, it is a relatively expensive compound and its use can be limited by its cost.
Future Directions
There are several potential future directions for the use of 4-Tert-butyl-3,3-dimethylpyrrolidine. It could be used as a catalyst in the synthesis of more complex compounds, such as peptides and peptidomimetics. It could also be used to synthesize new organic dyes and pigments. Additionally, it could be used in the synthesis of more complex heterocyclic compounds, such as those found in drugs and other compounds. Finally, it could be used to synthesize new organic acids and esters.
Safety and Hazards
Properties
IUPAC Name |
4-tert-butyl-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2,3)8-6-11-7-10(8,4)5/h8,11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUKDENYLMGGCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


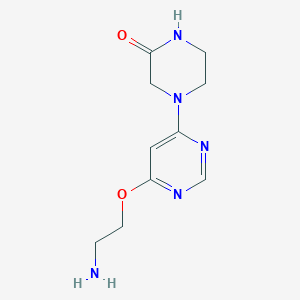
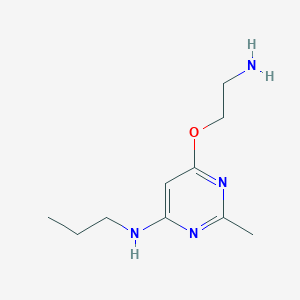

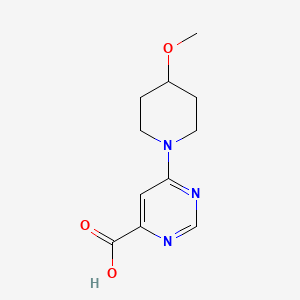
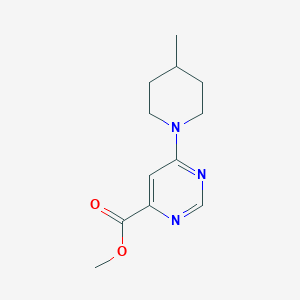
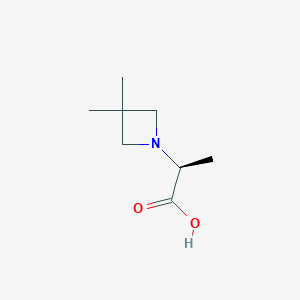
![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1480380.png)
